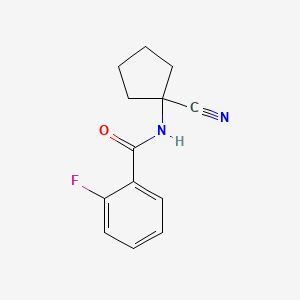

N-(1-cyanocyclopentyl)-2-fluorobenzamide

Description

Contextualization within Benzamide (B126) Chemistry and Fluorinated Organic Compounds Research

N-(1-cyanocyclopentyl)-2-fluorobenzamide is a molecule that lies at the intersection of two critical areas of chemical research: benzamide chemistry and the study of fluorinated organic compounds. The benzamide framework, a benzoic acid derivative with an amide group, is a privileged scaffold in medicinal chemistry. walshmedicalmedia.comresearchgate.net Benzamide derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, analgesic, anticancer, and cardiovascular effects. walshmedicalmedia.comnanobioletters.comnih.gov The stability and relative ease of synthesis of aromatic amides make them attractive starting points for the development of biologically active molecules. researchgate.net The amide bond is a common feature in many active derivatives and serves as a crucial intermediate in the synthesis of various other bioactive compounds. researchgate.net

The incorporation of fluorine into organic molecules is a well-established strategy in drug design to enhance a compound's therapeutic profile. nih.govtandfonline.com The introduction of fluorine can significantly influence a molecule's properties, such as its metabolic stability, membrane permeability, and binding affinity to target proteins. tandfonline.com The high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, which can in turn affect a drug's bioavailability. nih.gov Furthermore, the substitution of hydrogen with fluorine, which has a comparable van der Waals radius, can block sites of metabolic oxidation without significantly increasing the molecule's size. tandfonline.commdpi.com This strategic use of fluorine is a key aspect of modern medicinal chemistry, aiming to create safer and more effective drugs. tandfonline.comrsc.org

Significance of the this compound Scaffold in Medicinal Chemistry Leads and Intermediates

The this compound scaffold combines the advantageous properties of both the 2-fluorobenzamide (B1203369) and the N-(1-cyanocyclopentyl) moieties, making it a valuable structure for identifying new medicinal chemistry leads and for use as a synthetic intermediate.

The 2-fluorobenzamide portion of the molecule is of particular interest. For instance, a series of N-benzyl-2-fluorobenzamide derivatives have been identified as dual-target inhibitors of the epidermal growth factor receptor (EGFR) and histone deacetylase 3 (HDAC3), which are implicated in certain cancers. nih.gov In these derivatives, the 2-fluorobenzamide moiety was observed to chelate with the zinc ion in the active site of HDAC3. nih.gov This highlights the potential of the 2-fluorobenzamide scaffold to interact with key biological targets.

The N-(1-cyanocyclopentyl) group also contributes to the potential bioactivity of the molecule. The cyanocyclopentyl group can be found in compounds with therapeutic applications. For example, the drug Rivoceranib, an inhibitor of vascular endothelial growth factor receptor 2, contains an N-(4-(1-cyanocyclopentyl)phenyl) group. nih.gov The nitrile (cyano) group itself is a versatile functional group in medicinal chemistry and can participate in important binding interactions with biological targets. The synthesis of N-substituted benzamides is a common strategy in the development of new drugs, with various derivatives showing promise as antitumor agents and dipeptidyl peptidase-IV (DPP-IV) inhibitors. nih.govnih.gov

The combination of these two structural motifs in this compound suggests its potential as a scaffold for the development of novel therapeutic agents targeting a range of diseases. The synthesis of N-substituted benzamides often involves the coupling of a substituted benzoic acid with an appropriate amine, a process that allows for the creation of diverse chemical libraries for screening. researchgate.netresearchgate.net

Research Landscape and Gaps for this compound

The research landscape for benzamide derivatives and fluorinated compounds is vast and continually expanding. walshmedicalmedia.comnih.govtandfonline.com Numerous studies have explored the synthesis and biological activities of various substituted benzamides, demonstrating their wide-ranging therapeutic potential. nanobioletters.comnih.govnih.gov Similarly, the strategic incorporation of fluorine into drug candidates is a major focus of contemporary medicinal chemistry research. mdpi.comrsc.orgmdpi.com

However, a specific and detailed body of research focusing exclusively on this compound appears to be limited. While the individual components of the molecule, the 2-fluorobenzamide and the N-cyanocycloalkyl moieties, are present in various reported bioactive compounds, their specific combination in this particular structure has not been extensively studied in publicly available literature. This represents a significant research gap.

The lack of dedicated studies on this compound presents an opportunity for future research. Investigations into its synthesis, characterization, and biological evaluation could uncover novel pharmacological properties. Given the known activities of related compounds, future research could explore its potential as an anticancer agent, an enzyme inhibitor, or a modulator of other biological pathways. The development of efficient synthetic routes to this compound and the exploration of its structure-activity relationships would be valuable contributions to the field of medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(1-cyanocyclopentyl)-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O/c14-11-6-2-1-5-10(11)12(17)16-13(9-15)7-3-4-8-13/h1-2,5-6H,3-4,7-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCIDUWWOBNCRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)NC(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587559 | |

| Record name | N-(1-Cyanocyclopentyl)-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912771-07-4 | |

| Record name | N-(1-Cyanocyclopentyl)-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Chemical Derivatization of N 1 Cyanocyclopentyl 2 Fluorobenzamide

Strategies for the Synthesis of N-(1-Cyanocyclopentyl)-2-fluorobenzamide

The creation of this compound hinges on the formation of an amide bond between 2-fluorobenzoyl chloride and 1-aminocyclopentanecarbonitrile. The synthetic strategies draw from well-established methodologies for benzamide (B126) derivatives and specific reaction schemes for related precursors and analogues.

Established Synthetic Methodologies for Benzamide Derivatives

The synthesis of benzamide derivatives is a cornerstone of organic chemistry, with several robust methodologies available. A prevalent method involves the acylation of an amine with a benzoyl chloride derivative. This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Alternative approaches include the oxidative amidation of aldehydes with amines, which offers a more direct route but can sometimes be limited by the substrate scope and the need for specific catalysts. Another established method is the coupling of a benzoic acid with an amine using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBT), which facilitate the formation of the amide bond under mild conditions. nih.gov

A summary of common benzamide synthesis methods is presented in the table below.

| Method | Reactants | Reagents/Conditions | Advantages |

| Acylation | Benzoyl chloride, Amine | Base (e.g., triethylamine) | High yield, widely applicable |

| Oxidative Amidation | Aldehyde, Amine | Oxidant, Catalyst | Direct, atom-economical |

| Coupling Reaction | Benzoic acid, Amine | Coupling agent (e.g., DCC, HOBT) | Mild conditions |

Specific Reaction Schemes for this compound Precursors and Analogs

The proposed synthesis would involve the reaction of 1-aminocyclopentanecarbonitrile with 2-fluorobenzoyl chloride. nih.gov The reaction would likely be conducted in a suitable solvent, such as dichloromethane, in the presence of a base like triethylamine to scavenge the HCl formed during the reaction. google.com

The necessary precursors for this synthesis are readily accessible. 1-Aminocyclopentanecarbonitrile can be prepared from cyclopentanone through the Strecker synthesis, which involves reaction with sodium cyanide and ammonium chloride. google.com 2-Fluorobenzoyl chloride can be synthesized from 2-fluorotoluene by radical chlorination to form 2-fluorobenzyl trichloride, followed by hydrolysis. google.com

A plausible reaction scheme is outlined below:

Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile Cyclopentanone is reacted with sodium cyanide and ammonium chloride in an aqueous ammonia solution. google.com

Step 2: Synthesis of 2-Fluorobenzoyl Chloride 2-Fluorotoluene is subjected to chlorination to yield 2-fluorobenzyl trichloride, which is then hydrolyzed to 2-fluorobenzoyl chloride. google.comgoogle.com

Step 3: Synthesis of this compound 1-Aminocyclopentanecarbonitrile is reacted with 2-fluorobenzoyl chloride in the presence of a base. google.com

Chemical Derivatization and Analogue Design of this compound

The structural framework of this compound offers multiple avenues for chemical modification to explore structure-activity relationships (SAR) and design novel analogues with potentially enhanced or altered biological profiles.

Exploration of Structural Modifications for Research Purposes

For research purposes, systematic structural modifications can be undertaken to probe the importance of different parts of the molecule. Key areas for modification include the benzoyl ring, the cyclopentyl group, and the amide linker.

Benzoyl Ring Modifications: The fluorine substituent on the benzoyl ring can be moved to the meta or para positions to investigate the impact of its location on activity. Furthermore, the fluorine atom can be replaced with other electron-withdrawing or electron-donating groups to modulate the electronic properties of the ring.

Cyclopentyl Group Modifications: The cyclopentyl ring can be expanded or contracted to cyclohexyl or cyclobutyl rings, respectively, to assess the influence of ring size. Additionally, substituents could be introduced on the cyclopentyl ring to explore steric and electronic effects.

Amide Linker Modifications: The amide bond itself can be a target for modification. For instance, bioisosteric replacement of the amide group with moieties like a thioamide, urea, or a triazole could be explored to alter properties such as metabolic stability and hydrogen bonding capabilities. nih.gov

Design Principles for Novel this compound Analogues

The design of novel analogues of this compound is guided by established principles of medicinal chemistry, including pharmacophore modeling and bioisosteric replacement.

Pharmacophore Modeling: This computational technique helps in identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for the biological activity of a molecule. nih.govnih.gov By understanding the pharmacophore of this compound, new analogues can be designed that retain these key features while incorporating novel structural elements. A typical pharmacophore model for a benzamide derivative might include a hydrogen bond donor (the N-H of the amide), a hydrogen bond acceptor (the carbonyl oxygen), and an aromatic ring.

The table below summarizes some potential bioisosteric replacements for different moieties of this compound.

| Original Moiety | Potential Bioisosteric Replacements | Rationale |

| Fluorine | Chlorine, Hydroxyl, Methoxy | Modulate electronics and polarity |

| Nitrile | Tetrazole, Oxadiazole | Mimic electronic properties and H-bonding |

| Amide | Thioamide, Urea, Triazole | Enhance metabolic stability, alter H-bonding |

| Cyclopentyl | Cyclohexyl, Tetrahydropyran | Explore steric requirements |

Advanced Spectroscopic and Structural Characterization of N 1 Cyanocyclopentyl 2 Fluorobenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation of Molecular Structure

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of N-(1-cyanocyclopentyl)-2-fluorobenzamide in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the 2-fluorobenzoyl and the 1-cyanocyclopentyl moieties. The aromatic protons of the 2-fluorobenzamide (B1203369) group typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The coupling patterns between these protons provide information about their relative positions on the benzene (B151609) ring. The protons of the cyclopentyl ring will appear as a set of multiplets in the aliphatic region of the spectrum, with their chemical shifts and coupling constants influenced by their stereochemical environment and the presence of the adjacent cyano and amide groups. The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is typically observed in the range of δ 160-170 ppm. The carbon of the nitrile group (C≡N) appears in the δ 115-125 ppm region. The aromatic carbons of the 2-fluorobenzamide ring will show signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the fluorine atom exhibiting a characteristic large one-bond C-F coupling constant. The quaternary carbon of the cyclopentyl ring attached to the cyano and amide groups, along with the other cyclopentyl carbons, will have signals in the aliphatic region.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (2-fluorobenzoyl) | 7.0 - 8.0 | 110 - 160 |

| Cyclopentyl Protons | 1.5 - 2.5 | 25 - 70 |

| Amide Proton (N-H) | Variable (often broad) | N/A |

| Carbonyl Carbon (C=O) | N/A | 160 - 170 |

Mass Spectrometry (MS) Techniques for Molecular and Fragment Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise elemental formula. This is crucial for confirming the identity of the compound and distinguishing it from isomers.

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the molecular ion is subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation pathways would likely involve:

Cleavage of the amide bond, leading to the formation of the 2-fluorobenzoyl cation and the 1-cyanocyclopentyl radical or cation.

Loss of the cyano group from the cyclopentyl moiety.

Fragmentation of the cyclopentyl ring.

Loss of carbon monoxide from the benzoyl fragment.

The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the different functional groups within the molecule. nih.gov

Interactive Table: Expected Key Fragment Ions in the Mass Spectrum of this compound.

| Fragment Ion | Structure | Proposed Fragmentation Pathway |

|---|---|---|

| [M-CN]⁺ | C₁₃H₁₃FN₂O⁺ | Loss of the nitrile group |

| [C₇H₄FO]⁺ | 2-fluorobenzoyl cation | Cleavage of the amide C-N bond |

| [C₆H₈N]⁺ | 1-cyanocyclopentyl cation | Cleavage of the amide C-N bond |

Infrared (IR) and Raman Spectroscopy for Vibrational and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups. ijcmas.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A strong absorption band for the C=O stretching of the amide group is typically observed around 1650-1680 cm⁻¹. The N-H stretching vibration of the secondary amide usually appears as a sharp band in the region of 3300-3500 cm⁻¹. nih.gov The C≡N stretching of the nitrile group gives rise to a sharp, medium-intensity band around 2220-2260 cm⁻¹. The C-F stretching vibration of the fluorinated benzene ring is expected in the region of 1200-1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The C≡N stretch is typically strong in the Raman spectrum. Aromatic ring vibrations are also readily observed. By comparing the IR and Raman spectra, a more complete picture of the vibrational modes can be obtained. researchgate.net

Interactive Table: Characteristic Vibrational Frequencies for this compound.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Amide | N-H Stretch | 3300 - 3500 | Weak |

| Amide | C=O Stretch | 1650 - 1680 | Medium |

| Nitrile | C≡N Stretch | 2220 - 2260 | Strong |

| Aromatic | C-F Stretch | 1200 - 1300 | Medium |

| Aromatic | C=C Stretch | 1450 - 1600 | Strong |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides the definitive three-dimensional structure of this compound in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined.

This technique reveals crucial information such as:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the cyclopentyl ring (e.g., envelope or twist) and the rotational arrangement around the amide bond.

Intermolecular interactions: The packing of molecules in the crystal lattice is dictated by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. nih.gov In the case of this compound, hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen of a neighboring molecule is highly likely. nih.gov C-H···O, C-H···N, and C-H···F interactions may also play a role in stabilizing the crystal structure. nih.govnih.gov The fluorine atom can participate in halogen bonding. nih.gov

The crystal structure of a related compound, N-Cyclohexyl-2-fluorobenzamide, reveals that the fluorobenzene (B45895) ring and the amide unit are not coplanar, with a significant dihedral angle between them. nih.gov Similar non-planar arrangements can be expected for this compound.

Advanced Spectroscopic Methods for Conformational Analysis of this compound

While X-ray crystallography provides a static picture of the molecule in the solid state, advanced spectroscopic methods can be used to study its conformational dynamics in solution.

Variable Temperature NMR (VT-NMR): By recording NMR spectra at different temperatures, it is possible to study processes such as restricted rotation around the amide C-N bond. Amides can exist as cis and trans conformers, and if the barrier to rotation is high enough, separate signals for each conformer may be observed at low temperatures. nih.gov VT-NMR experiments can provide thermodynamic and kinetic parameters for this conformational exchange.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY and ROESY experiments provide information about through-space proximity of protons. These techniques can be used to determine the relative orientation of the 2-fluorobenzoyl and 1-cyanocyclopentyl moieties and to establish the preferred conformation in solution. nih.gov For example, NOE correlations between protons on the aromatic ring and protons on the cyclopentyl ring can define the rotational state around the amide bond.

Computational Modeling: In conjunction with experimental data, computational methods such as Density Functional Theory (DFT) can be used to calculate the energies of different possible conformers and to predict spectroscopic properties. mdpi.com This combined approach provides a powerful tool for a comprehensive conformational analysis of this compound. nih.gov The conformational isomerism of similar structures like 2-halocyclopentanones has been successfully determined using a combination of NMR, IR, and theoretical calculations. researchgate.net

Computational Chemistry and Theoretical Modeling of N 1 Cyanocyclopentyl 2 Fluorobenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, provide detailed information about the electron distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a popular and powerful computational method for studying the electronic properties of molecules due to its balance of accuracy and computational cost. als-journal.com For N-(1-cyanocyclopentyl)-2-fluorobenzamide, DFT calculations are instrumental in optimizing the molecular geometry to its lowest energy state. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or higher, to solve the Schrödinger equation approximately. nih.gov

These calculations yield crucial electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. niscpr.res.innih.gov A smaller energy gap suggests that the molecule is more likely to be reactive.

Other reactivity descriptors derived from DFT include the molecule's ionization potential, electron affinity, electronegativity, chemical hardness, and softness. nih.gov The molecular electrostatic potential (MEP) map is another valuable output, which visually represents the charge distribution and helps identify regions prone to electrophilic and nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential around the electronegative fluorine, oxygen, and nitrogen atoms, indicating sites for potential electrophilic interaction.

Illustrative DFT-Calculated Properties for a Benzamide (B126) Derivative

| Property | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 3.5 D |

| Total Energy | -850 Hartree |

Note: This data is illustrative for a benzamide derivative and not specific to this compound.

Ab initio methods, such as Møller-Plesset (MP) perturbation theory and Hartree-Fock (HF), are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. nih.gov These methods can provide very high accuracy, particularly when used with large basis sets, and are often used to benchmark results from less computationally expensive methods like DFT. nih.gov

For this compound, ab initio calculations can be employed to obtain a highly accurate molecular geometry and to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies. nih.gov Comparing these theoretical predictions with experimental data can help to confirm the molecular structure and provide a deeper understanding of its properties. While computationally demanding, these methods are invaluable for obtaining precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can provide a detailed view of the conformational landscape of this compound and how it behaves in different environments, such as in a solvent like water. nih.govmdpi.com

These simulations can reveal the most stable conformations of the molecule and the energy barriers between them. This is particularly important for a flexible molecule like this compound, which has several rotatable bonds. Understanding the conformational preferences is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.

Furthermore, MD simulations can elucidate the effects of solvation. By simulating the molecule in a box of solvent molecules, it is possible to study how the solvent affects the molecule's conformation and dynamics. nih.gov This can provide insights into the molecule's solubility and how it might interact with a biological target in an aqueous environment. The analysis of trajectories from MD simulations can yield important information on properties such as the root-mean-square deviation (RMSD), radius of gyration, and solvent accessible surface area (SASA). researchgate.net

Molecular Docking and Binding Site Prediction for this compound

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.comf1000research.com In the context of drug discovery, molecular docking is used to predict how a small molecule like this compound might bind to a specific protein target. nih.gov

The process involves placing the ligand into the binding site of the protein and calculating a score that represents the binding affinity. scispace.com This allows for the virtual screening of large libraries of compounds to identify potential drug candidates. dntb.gov.ua For this compound, docking studies could be used to identify potential biological targets and to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov

Binding site prediction algorithms can be used to identify potential binding pockets on the surface of a protein. nih.gov These methods analyze the protein's shape and chemical properties to locate regions that are likely to bind small molecules. Once a potential binding site is identified, molecular docking can be used to assess the binding of this compound to that site.

Illustrative Molecular Docking Results for a Benzamide Ligand

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Tyrosine Kinase | -8.5 | MET793, LYS745, ASP855 |

| Cyclooxygenase-2 | -7.9 | ARG120, TYR355, SER530 |

| Carbonic Anhydrase | -7.2 | HIS94, THR199, VAL121 |

Note: This data is illustrative for a benzamide ligand and not specific to this compound.

Investigations into Molecular Mechanisms and Binding Interactions of N 1 Cyanocyclopentyl 2 Fluorobenzamide

Target Identification and Engagement Studies for N-(1-cyanocyclopentyl)-2-fluorobenzamide

While direct target identification for this compound has not been reported, the 2-fluorobenzamide (B1203369) scaffold is a key component in several biologically active compounds, suggesting potential targets for this molecule.

Derivatives of 2-fluorobenzamide have been investigated for their roles as inhibitors of various enzymes. One significant target for this class of compounds is poly (ADP-ribose) synthetase (PARP) , an enzyme crucial for DNA damage repair. Inhibition of PARP can disrupt cell survival and proliferation, a mechanism exploited in cancer therapy. The 2-fluorobenzamide moiety itself is known to inhibit PARP activity.

Furthermore, more complex N-substituted 2-fluorobenzamides have been identified as potent inhibitors of other critical cellular targets. For instance, a series of N-benzyl-2-fluorobenzamide derivatives have been developed as dual-target inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3) . sigmaaldrich.com These targets are implicated in the progression of certain cancers, such as triple-negative breast cancer. sigmaaldrich.com

In the field of thrombosis, a 2-fluorobenzamide derivative known as Asundexian has been identified as an inhibitor of Factor XIa (FXIa) , a serine protease involved in the coagulation cascade. cymitquimica.com This highlights the potential for 2-fluorobenzamide-based compounds to target enzymes within the circulatory system. cymitquimica.com

Given these precedents, it is plausible that this compound could engage with one or more of these or related protein targets. The specific nature of the N-(1-cyanocyclopentyl) substituent would play a crucial role in determining the precise target selectivity and affinity.

Mechanistic Studies of Enzyme Inhibition by this compound and its Analogues

The mechanism of enzyme inhibition for 2-fluorobenzamide analogs is dependent on the specific target enzyme. For targets like EGFR and HDAC3, N-benzyl-2-fluorobenzamide derivatives have been shown to function as dual-target inhibitors. sigmaaldrich.com Molecular modeling studies of these compounds have revealed that the 2-fluorobenzamide portion of the molecule can chelate with a zinc ion (Zn2+) present in the active site of HDAC3. sigmaaldrich.com Simultaneously, the N-benzyl group can occupy the ATP-binding pocket of EGFR, leading to the inhibition of both enzymes. sigmaaldrich.com

In the case of Factor XIa inhibition by Asundexian, the mechanism involves reversible binding to the enzyme's active site. cymitquimica.com The design of these inhibitors often focuses on creating a molecule that fits snugly into the enzyme's binding pockets. For instance, the S1 pocket of FXIa is a key area for inhibitor interaction. cymitquimica.com

For PARP, the inhibitory action of 2-fluorobenzamide is believed to stem from its structural similarity to the nicotinamide (B372718) portion of the NAD+ cofactor, allowing it to compete for binding at the enzyme's active site.

The introduction of a 1-cyanocyclopentyl group on the amide nitrogen of the 2-fluorobenzamide scaffold would significantly influence its inhibitory mechanism. The size, shape, and polarity of this cyclic group would dictate how the molecule orients itself within the binding site of a target enzyme, potentially conferring a unique inhibitory profile.

Ligand-Receptor Binding Kinetics and Thermodynamics for this compound

Specific data on the ligand-receptor binding kinetics and thermodynamics of this compound are not available. However, the principles of these interactions are fundamental to understanding the potential efficacy of any drug candidate.

Binding kinetics, which includes the association rate constant (k_on) and the dissociation rate constant (k_off), determines how quickly a ligand binds to its receptor and how long it remains bound. The ratio of these constants (k_off/k_on) defines the equilibrium dissociation constant (K_d), a measure of binding affinity. A longer residence time of a drug at its target, often a result of a slow k_off, can lead to a more sustained pharmacological effect.

The thermodynamics of binding, described by changes in enthalpy (ΔH) and entropy (ΔS), provide insight into the forces driving the interaction. Enthalpy changes are related to the formation of non-covalent bonds (e.g., hydrogen bonds, van der Waals forces) between the ligand and the receptor. Entropy changes are associated with the degree of disorder in the system, including conformational changes in the ligand and receptor upon binding and the release of solvent molecules.

For a compound like this compound, the 2-fluorobenzamide moiety would likely contribute to enthalpically favorable interactions, such as hydrogen bonding from the amide group and potential halogen bonding from the fluorine atom. The cyanocyclopentyl group would influence both enthalpy and entropy. Its rigid cyclic structure could reduce the entropic penalty of binding compared to a more flexible alkyl chain. The cyano group could also participate in dipole-dipole interactions or hydrogen bonding.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Elucidating Key Structural Determinants for Biological Activity

While a specific SAR for this compound is not documented, studies on analogous 2-fluorobenzamide derivatives provide insights into the key structural features that determine their biological activity.

For the N-benzyl-2-fluorobenzamide inhibitors of EGFR and HDAC3, the following SAR observations have been made:

The 2-fluorobenzamide moiety: This group is crucial for chelating with the Zn2+ ion in the active site of HDAC3. sigmaaldrich.com

The N-benzyl group: This part of the molecule occupies the ATP-binding pocket of EGFR. Substitutions on the benzyl (B1604629) ring can modulate the potency and selectivity of the inhibitor. sigmaaldrich.com

In the context of Factor XIa inhibitors like Asundexian, the SAR studies have highlighted:

P1' substituent: The introduction of even a small group, like a methyl group, at the P1' position can significantly increase the inhibitory potency. cymitquimica.com This suggests that the region of the enzyme's active site that accommodates this part of the inhibitor is sensitive to substitution. cymitquimica.com

The table below presents hypothetical SAR data based on the known activity of related structures, illustrating how modifications to the N-substituent of a 2-fluorobenzamide core could influence inhibitory activity against a hypothetical enzyme.

Table 1: Hypothetical Structure-Activity Relationship of N-Substituted 2-Fluorobenzamide Analogs

| Compound ID | N-Substituent | IC50 (nM) | Rationale for Activity Change |

|---|---|---|---|

| Analog A | Cyclopentyl | 150 | Baseline activity for a cyclic substituent. |

| Analog B | 1-Cyanocyclopentyl | 75 | The cyano group may form additional interactions in the binding pocket, increasing potency. |

| Analog C | Cyclohexyl | 200 | Larger ring may cause a steric clash, reducing binding affinity. |

| Analog D | 1-Cyanocyclohexyl | 120 | Cyano group partially overcomes the negative steric effect of the larger ring. |

Predictive Models for this compound Activity

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new compounds.

No specific QSAR models for this compound or its close analogs are publicly available. However, a general approach to developing a QSAR model for a series of N-substituted 2-fluorobenzamides would involve:

Data Collection: Synthesizing a series of analogs with varying N-substituents and measuring their biological activity (e.g., IC50) against a specific target.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analog. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) descriptors.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the observed biological activity.

Model Validation: Testing the predictive power of the model using an external set of compounds not used in the model development.

Allosteric Modulation and Binding Site Characterization of this compound

There is no evidence to suggest that this compound or its close analogs act as allosteric modulators. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, and in doing so, they can alter the receptor's affinity or efficacy for its endogenous ligand.

The binding site characterization for analogs of this compound has been elucidated for some targets. As mentioned previously, for N-benzyl-2-fluorobenzamides that inhibit EGFR and HDAC3, the 2-fluorobenzamide portion binds to the active site of HDAC3, while the N-benzyl group binds to the ATP-binding site of EGFR. sigmaaldrich.com This represents a dual-orthosteric inhibition mechanism rather than allosteric modulation.

Similarly, for Factor XIa inhibitors like Asundexian, the binding occurs at the enzyme's active site, with different parts of the inhibitor molecule occupying various sub-pockets (e.g., S1, S1'). cymitquimica.com

If this compound were to act as an allosteric modulator, it would likely bind to a previously uncharacterized pocket on a target protein. Identifying such a site would require extensive experimental work, including X-ray crystallography or cryo-electron microscopy of the protein in complex with the ligand, as well as mutagenesis studies to pinpoint key interacting residues.

Analytical Methodologies and Development for N 1 Cyanocyclopentyl 2 Fluorobenzamide in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating and quantifying N-(1-cyanocyclopentyl)-2-fluorobenzamide from complex mixtures, such as reaction media or biological matrices. The choice between liquid and gas chromatography is primarily dictated by the compound's physicochemical properties, including its volatility, thermal stability, and polarity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Developing a robust HPLC method involves the systematic optimization of several key parameters to achieve the desired separation and sensitivity.

A typical reversed-phase HPLC (RP-HPLC) method is suitable for this compound due to its moderate polarity. The development process begins with selecting an appropriate stationary phase, commonly a C18 column, which provides effective separation for a wide range of organic molecules. The mobile phase composition is then optimized, typically consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (often water with a small percentage of formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection).

Method validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. japtronline.com This involves assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). japtronline.comnih.gov

Table 1: Hypothetical HPLC Method Parameters and Validation Summary

| Parameter | Condition / Result |

|---|---|

| Chromatographic Conditions | |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 258 nm |

| Column Temperature | 25°C |

| Retention Time | ~7.9 min |

| Validation Parameters | |

| Linearity Range | 1-150 µg/mL |

| Correlation Coefficient (R²) | >0.999 |

| Accuracy (% Recovery) | 99 – 101% |

| Precision (%RSD) | < 2% |

| Limit of Detection (LOD) | 1.76 µg/mL |

This interactive table presents typical parameters for a validated RP-HPLC method suitable for the routine quality control of this compound.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. americanlaboratory.com The applicability of GC for this compound depends on its thermal stability. While direct analysis may be possible, the compound's molecular weight and polar functional groups (amide, nitrile) could necessitate high inlet and oven temperatures, potentially leading to degradation.

Should direct analysis prove challenging, derivatization can be employed to increase volatility and thermal stability. mdpi.com For instance, the amide group could be silylated to create a less polar and more volatile derivative. The choice of stationary phase is critical; a mid-polar phase, such as one containing cyanopropylphenyl-substituted polydimethylsiloxane, could offer the unique selectivity needed to resolve the analyte from impurities. americanlaboratory.com Common detectors include the Flame Ionization Detector (FID) for general-purpose quantification and the Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity towards nitrogen-containing compounds like this compound.

Mass Spectrometry (MS) Coupled Techniques for Identification and Quantification

Coupling chromatographic techniques with Mass Spectrometry (MS) provides unparalleled sensitivity and specificity, enabling both the quantification and structural elucidation of this compound and its related substances.

LC-MS/MS and HRMS for Trace Analysis and Metabolite Profiling

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level quantification in complex matrices. amazonaws.com For this compound, a method operating in Multiple Reaction Monitoring (MRM) mode would be developed. This involves selecting a specific precursor ion (typically the protonated molecule [M+H]⁺) and monitoring one or more of its characteristic product ions formed via collision-induced dissociation. This high degree of specificity allows for accurate quantification even at very low concentrations.

High-Resolution Mass Spectrometry (HRMS), often coupled with LC (LC-HRMS), provides highly accurate mass measurements, which are invaluable for confirming the elemental composition of the parent compound and for identifying unknown metabolites. ijpras.com In metabolite profiling studies, samples (e.g., from in vitro hepatocyte incubations) are analyzed, and the data is mined for potential biotransformations. mdpi.com Common metabolic pathways include oxidation (hydroxylation), hydrolysis of the amide or nitrile group, and conjugation reactions. mdpi.com HRMS can detect the small mass shifts associated with these metabolic changes. ijpras.com

Table 2: Potential Metabolites of this compound and their Expected Masses

| Biotransformation | Structure Modification | Expected Exact Mass [M+H]⁺ |

|---|---|---|

| Parent Compound | - | 247.1245 |

| Mono-oxidation | + O | 263.1194 |

| Amide Hydrolysis | - NH₂ + OH | 248.1078 |

| Nitrile Hydrolysis to Carboxylic Acid | - CN + COOH | 270.1183 |

This interactive table outlines potential metabolic pathways for this compound, providing the expected accurate protonated mass for identification by HRMS.

Derivatization Strategies for Enhanced Detection and Analysis

Chemical derivatization is a strategy used to modify an analyte's structure to improve its analytical properties. mdpi-res.com For this compound, derivatization can be employed to enhance detectability, improve chromatographic behavior, or increase ionization efficiency in mass spectrometry. nih.govnih.gov

As mentioned for GC analysis, derivatization can increase volatility. mdpi.com In LC-MS, while the compound is expected to ionize reasonably well, derivatization could be used to significantly boost sensitivity for ultra-trace analysis. nih.gov This involves reacting the molecule with a reagent that introduces a permanently charged group or a moiety with very high proton affinity. For example, if the amide bond were hydrolyzed to a carboxylic acid during metabolism, this acid could be derivatized to enhance its chromatographic retention and detection.

Quality by Design (QbD) Principles in Analytical Method Development for this compound

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes understanding and control based on science and quality risk management. americanpharmaceuticalreview.comrasayanjournal.co.in Applying QbD principles to analytical method development (termed Analytical QbD or AQbD) results in a more robust and well-understood method. pharm-int.comresearchgate.net

The AQbD process for an HPLC method for this compound would involve the following steps:

Define the Analytical Target Profile (ATP) : This predefines the method's objectives, such as the required accuracy, precision, and sensitivity for quantifying the compound in a specific matrix. researchgate.net

Identify Critical Quality Attributes (CQAs) and Critical Method Parameters (CMPs) : CQAs are the method's performance characteristics (e.g., peak resolution, tailing factor). CMPs are the method variables that can affect the CQAs (e.g., mobile phase composition, pH, column temperature, flow rate).

Risk Assessment : A risk assessment (e.g., using an Ishikawa or fishbone diagram) is performed to identify and rank the CMPs that are most likely to impact the CQAs.

Design of Experiments (DoE) : A multivariate experimental design is used to systematically study the effects of the high-risk CMPs on the method's performance.

Establish a Method Operable Design Region (MODR) : The data from the DoE is used to define a multidimensional space where variations in method parameters will not significantly affect the results, ensuring method robustness. americanpharmaceuticalreview.com

Define a Control Strategy : This includes setting system suitability criteria and other controls to ensure the method performs as intended throughout its lifecycle. nih.gov

Table 3: Application of QbD to HPLC Method Development for this compound

| QbD Element | Example for this compound |

|---|---|

| Analytical Target Profile (ATP) | To accurately and precisely quantify this compound in the presence of its process-related impurities with a quantification limit ≤ 0.1% relative to the main peak. |

| Critical Quality Attributes (CQAs) | Resolution between the main peak and closest eluting impurity > 2.0; Tailing factor < 1.5. |

| Critical Method Parameters (CMPs) | Mobile phase % organic, mobile phase pH, column temperature. |

| Method Operable Design Region (MODR) | A defined range for pH (e.g., 2.8-3.2), % Acetonitrile (e.g., 68-72%), and Temperature (e.g., 23-27°C) that consistently meets all CQA criteria. |

This interactive table illustrates how the Quality by Design framework is applied to develop a robust analytical method for this compound.

Future Directions and Emerging Research Avenues for N 1 Cyanocyclopentyl 2 Fluorobenzamide

Integration of Artificial Intelligence and Machine Learning in N-(1-Cyanocyclopentyl)-2-fluorobenzamide Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. sigmaaldrich.comhairuichem.com For a compound like this compound, where public research is absent, AI and ML could be instrumental in predicting its properties and potential therapeutic applications, thus guiding future laboratory research.

Predictive Modeling of Bioactivity and Physicochemical Properties:

AI algorithms, particularly deep neural networks and graph neural networks, could be employed to predict the biological activity of this compound against a wide array of protein targets. hairuichem.com By analyzing its chemical structure, these models can infer potential interactions with enzymes, receptors, or ion channels that are implicated in various diseases. This in silico screening can prioritize the compound for specific biological assays, saving significant time and resources.

Furthermore, machine learning models are adept at predicting crucial physicochemical properties, which are key determinants of a drug's viability. For this compound, these predictions could include:

| Predicted Property | Relevance in Drug Discovery |

| Solubility | Affects absorption and formulation possibilities. |

| Permeability | Influences the ability to cross biological membranes. |

| Metabolic Stability | Predicts how the compound is processed in the body. |

| Toxicity | Early identification of potential safety concerns. |

Generative Models for Derivative Design:

Should initial studies reveal a biological activity of interest for this compound, generative AI models could design novel derivatives with potentially improved efficacy or safety profiles. cymitquimica.com These models can explore a vast chemical space around the core structure to suggest modifications that are most likely to enhance desired properties while minimizing off-target effects.

Novel Applications and Translational Research Potentials

While no specific applications for this compound have been documented, its structural motifs, a fluorinated benzamide (B126) and a cyanocyclopentyl group, are present in compounds investigated for a range of therapeutic areas. Translational research would focus on bridging the gap from any initial laboratory findings to clinical applications.

Potential Therapeutic Areas for Investigation:

Based on the activities of similar benzamide-containing molecules, future research could explore the potential of this compound in areas such as:

Oncology: Many benzamide derivatives have been investigated as anticancer agents.

Infectious Diseases: The benzamide scaffold is a component of some antimicrobial and antimalarial agents.

Neurological Disorders: Certain benzamides exhibit activity in the central nervous system.

Hypothetical Translational Research Pathway:

A hypothetical pathway for the translational research of this compound is outlined below:

| Research Phase | Key Objectives |

| Preclinical Discovery | In silico screening, synthesis, and in vitro testing to identify and validate biological activity. |

| Lead Optimization | Synthesis and testing of derivatives to improve potency and drug-like properties. |

| In Vivo Model Testing | Evaluation of efficacy and safety in animal models of a specific disease. |

| Clinical Trials | Assessment of safety and efficacy in human subjects (contingent on successful preclinical data). |

Collaborative Research Initiatives in this compound Science

The advancement of a novel compound like this compound from a chemical entity to a potential therapeutic would greatly benefit from collaborative research initiatives. Such collaborations can bring together diverse expertise and resources, accelerating the research and development process.

Public-Private Partnerships:

Collaborations between academic research institutions and pharmaceutical companies could be pivotal. Academia could perform foundational research to elucidate the mechanism of action and identify potential biomarkers, while industry partners could provide the resources and experience necessary for drug development, including large-scale synthesis, formulation, and clinical trial management.

Open Science and Data Sharing:

Initiatives that promote open sharing of research data, such as the results of in silico predictions or initial in vitro screens, could stimulate broader scientific interest in this compound. Platforms that host chemical and biological data can enable researchers globally to contribute to the understanding of this compound's potential.

Interdisciplinary Consortia:

The formation of research consortia involving chemists, biologists, computational scientists, and clinicians would foster a comprehensive approach to studying this compound. These consortia could jointly apply for funding from governmental or non-profit organizations to support integrated research projects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for N-(1-cyanocyclopentyl)-2-fluorobenzamide?

- Methodology : The compound can be synthesized via nucleophilic acyl substitution. For example, react 1-cyanocyclopentylamine with 2-fluorobenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

- Key Considerations : Optimize reaction temperature (0–25°C) to minimize side reactions. Monitor progress via TLC or LC-MS. For analogs like NC-1 (a structurally related benzamide), yields of 75% are achievable under similar conditions .

Q. How can structural characterization of this compound be performed?

- Techniques :

- X-ray crystallography : Resolve bond lengths/angles and intermolecular interactions (e.g., hydrogen bonding between the amide NH and fluorine). For example, in N-(2,4-difluorophenyl)-2-fluorobenzamide, C=O···H–N hydrogen bonds stabilize the crystal lattice .

- NMR : Use NMR to confirm fluorine substitution patterns ( ≈ -110 to -120 ppm for aromatic F) and NMR to verify the cyanocyclopentyl group ( ≈ 115–120 ppm for CN) .

Q. What is the role of the fluorine substituent in modulating physicochemical properties?

- Impact : Fluorine enhances metabolic stability by reducing basicity of adjacent amines and increasing lipophilicity (). In N-(2,4-difluorophenyl)-2-fluorobenzamide, fluorine’s inductive effect strengthens hydrogen bonding, influencing solubility and crystal packing .

- Experimental Design : Compare , solubility, and thermal stability (DSC/TGA) of fluorinated vs. non-fluorinated analogs .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for biological activity?

- Case Study : In meta-diamide insecticides (e.g., cyproflanilide), replacing the cyclopentyl group with a cyclopropylmethyl moiety increased lethality against Plutella xylostella by 40% due to enhanced steric complementarity with target receptors .

- Methodology : Synthesize analogs with varying substituents (e.g., bromine, trifluoromethyl) and evaluate bioactivity via dose-response assays (IC/LC). Use molecular docking to predict binding modes .

Q. What computational tools are suitable for predicting the ADME properties of this compound?

- Approach : Apply quantum chemical calculations (e.g., DFT for electron density mapping) and QSPR models to predict bioavailability and metabolic pathways. For example, the ACD/Labs Percepta Platform accurately forecasts solubility and p for fluorobenzamides .

- Validation : Cross-reference computational predictions with experimental HPLC retention times and in vitro microsomal stability assays .

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

- Example : In N-cyclohexyl-2-fluorobenzamide, X-ray data revealed a chair conformation for the cyclohexyl group, while solution-phase NMR suggested dynamic puckering. Use temperature-dependent crystallography (e.g., at 91 K) to stabilize conformers for analysis .

- Resolution : Compare thermal ellipsoids and occupancy refinements across multiple datasets. For stacking interactions, analyze π–π distances (e.g., 3.5–3.8 Å in fluorobenzamides) .

Q. What mechanisms underlie the insecticidal activity of structurally related benzamides?

- Findings : Meta-diamides like NC-1 inhibit γ-aminobutyric acid (GABA) receptors in insects. The 2-fluorobenzamide moiety enhances binding affinity by forming halogen bonds with receptor residues .

- Experimental Design : Perform electrophysiology assays on insect GABA receptors and correlate activity with substituent electronegativity (e.g., fluorine vs. chlorine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.